3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
Description
3,4-Dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonamide, and tetrahydroquinoline moieties. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-22-12-4-5-16-13-15(6-8-18(16)22)10-11-21-27(23,24)17-7-9-19(25-2)20(14-17)26-3/h6-9,13-14,21H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMDFSIQQIMZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The sulfonamide group can be reduced to an amine.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other sulfonamides or tetrahydroquinolines, but the presence of the methoxy groups and the specific substitution pattern sets it apart. Examples of similar compounds could be:
Sulfonamide derivatives: : Other benzene sulfonamides with different substituents.
Tetrahydroquinoline derivatives: : Variants with different alkyl or aryl groups.
Biological Activity
The compound 3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and cardiovascular properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of This compound can be described as follows:
- Molecular Formula : C18H24N2O4S
- Molecular Weight : 364.46 g/mol
- IUPAC Name : this compound
The presence of the sulfonamide group is crucial for its biological activity, as it often interacts with various biological targets.
Antimicrobial Activity
Sulfonamides are primarily recognized for their antimicrobial properties. The compound may exhibit similar effects due to its structural similarity to known sulfonamide antibiotics. Studies have shown that sulfonamides inhibit bacterial growth by interfering with folate synthesis pathways.
Case Study : A study evaluating the antimicrobial efficacy of various sulfonamide derivatives found that modifications in the benzene ring and sulfonamide moiety can significantly enhance antibacterial activity against gram-positive and gram-negative bacteria .
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters. For instance, a study on benzenesulfonamide derivatives demonstrated their ability to modulate perfusion pressure and coronary resistance in isolated rat heart models. The results suggested that these compounds could act as calcium channel inhibitors, which are pivotal in regulating vascular tone and myocardial contractility .
Table 1: Effects of Benzenesulfonamide Derivatives on Coronary Resistance
| Compound | Dose (nM) | Coronary Resistance (Mean ± SE) |
|---|---|---|
| Control | - | 100 ± 5 |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | 85 ± 4* |
| Other Sulfonamide Derivatives | 0.001 | Varies |
*Significantly lower than control (p < 0.05).
Inhibition of Carbonic Anhydrase
Another notable biological activity of sulfonamides is their role as inhibitors of carbonic anhydrase. This enzyme plays a critical role in regulating pH and fluid balance in various tissues. The inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
Docking Studies
In silico docking studies have been employed to predict the interaction of this compound with various biological targets. Such studies suggest that This compound may effectively bind to calcium channels and other relevant receptors involved in cardiovascular regulation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence its efficacy and safety profile.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Plasma Half-life | 4 hours |
| Volume of Distribution | High |
| Metabolism | Hepatic |
These parameters were estimated using computational models such as ADMETlab .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
